BenchChemオンラインストアへようこそ!

Class I and IIB HDAC inhibitor 42

HDAC inhibition Epigenetics Cutaneous T-cell lymphoma

Choose this squaramide-based hydroxamic acid for its engineered topical deliverability and Class I/IIB/IV selectivity (HDAC1 Ki=0.27 nM). Unlike pan-HDAC inhibitors, it spares Class IIA isoforms (HDAC4/5/7/9), mitigating cardiac safety signals linked to broader-spectrum agents. Derived from the Galderma/Nestlé medicinal chemistry program and supported by the co-crystal structure PDB 6G3O, this probe is ideal for dermatological epigenetic research in CTCL models. Ensure translational relevance with a non-phenylbutyrate chemotype optimized for solubility and metabolic stability.

Molecular Formula C19H22F3N3O4
Molecular Weight 413.4 g/mol
Cat. No. B11933097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClass I and IIB HDAC inhibitor 42
Molecular FormulaC19H22F3N3O4
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC(C)(CCCCC(=O)NO)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C19H22F3N3O4/c1-18(2,10-4-3-5-13(26)25-29)24-15-14(16(27)17(15)28)23-12-8-6-11(7-9-12)19(20,21)22/h6-9,23-24,29H,3-5,10H2,1-2H3,(H,25,26)
InChIKeyRHUMXXCHLQENCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Class I and IIB HDAC Inhibitor 42 Procurement Guide: A Squaramide-Based Selective Epigenetic Probe for CTCL Research


Class I and IIB HDAC inhibitor 42 (CAS 2245323-24-2) is a squaramide-based hydroxamic acid that acts as a potent, selective inhibitor of histone deacetylases (HDACs), primarily targeting Class I (HDAC1, HDAC2), Class IIB, and Class IV isoforms [1]. It was developed as part of a medicinal chemistry campaign at Nestlé Skin Health R&D (now Galderma) explicitly for the topical treatment of cutaneous T-cell lymphoma (CTCL) [1]. The compound belongs to a novel chemotype distinct from older hydroxamic acids (e.g., vorinostat) and cyclic peptides (e.g., romidepsin), and its discovery was guided by crystal structure analysis of human HDAC2 (PDB: 6G3O) [2]. The core differentiation lies in its engineered balance of isoform selectivity, topical deliverability, and a non-phenylbutyrate scaffold, making it a specialized tool for dermatological epigenetic research rather than a general-purpose HDAC probe.

Why Generic Pan-HDAC Inhibitors Cannot Substitute for Class I and IIB HDAC Inhibitor 42 in CTCL Research


The cutaneous T-cell lymphoma (CTCL) research field has been dominated by FDA-approved pan-HDAC inhibitors like vorinostat (SAHA) and romidepsin, which broadly inhibit multiple HDAC isoforms and exhibit well-documented systemic toxicities including thrombocytopenia, fatigue, and gastrointestinal adverse events [1]. These agents were not optimized for topical application and rely on oral or intravenous systemic exposure. Class I and IIB HDAC inhibitor 42 was specifically designed within a squaramide scaffold series where aqueous and organic solubility were systematically perturbed via crystal lattice engineering to enable topical route of administration [2]. The compound emerged from a lead optimization program that explicitly balanced target potency (HDAC1 Ki = 0.27 nM) against metabolic stability and solubility parameters required for effective skin penetration [2]. Substituting with a generic pan-HDAC inhibitor would forfeit both the isoform selectivity window (Class I, IIB, and IV vs. broader inhibition) and the topical delivery optimization, potentially compromising the translational relevance of CTCL-focused preclinical models.

Quantitative Differentiation Evidence: Class I and IIB HDAC Inhibitor 42 vs. Key Comparators


HDAC1 Binding Affinity: Squaramide Inhibitor 42 vs. Vorinostat (SAHA)

Class I and IIB HDAC inhibitor 42 demonstrates sub-nanomolar binding affinity for HDAC1 (Ki = 0.27 nM) [1], representing substantially higher target engagement potency than the FDA-approved pan-HDAC inhibitor vorinostat, which inhibits HDAC1 with an IC50 of approximately 10–50 nM in standard biochemical assays [2]. This ~37- to 185-fold difference in potency at the primary target isoform means that at equivalent concentrations, inhibitor 42 achieves near-complete HDAC1 saturation before vorinostat reaches its IC50. Note: this comparison is cross-study and assay conditions (Ki vs. IC50 methodology) differ.

HDAC inhibition Epigenetics Cutaneous T-cell lymphoma

Isoform Selectivity Profile: Squaramide 42 vs. Romidepsin (Class I-Selective) vs. Panobinostat (Pan-HDAC)

The Fournier et al. 2018 study explicitly characterizes the optimized squaramide series as selective for Class I, IIB, and IV HDAC isoforms [1]. This selectivity profile places inhibitor 42 in a distinct pharmacological niche: narrower than pan-HDAC inhibitors like panobinostat (which potently inhibit Class I, IIA, IIB, and IV) [2], but broader than romidepsin, which is predominantly Class I-selective with minimal Class IIB activity [3]. The squaramide scaffold's exclusion of Class IIA isoforms (HDAC4, HDAC5, HDAC7, HDAC9) may avoid the cardiac hypertrophy liabilities associated with chronic Class IIA HDAC inhibition [4]. Specific isoform Ki values for inhibitor 42 beyond HDAC1 were not publicly reported in accessible abstracts, limiting precise quantification of selectivity ratios.

HDAC isoform selectivity Target engagement Epigenetic drug discovery

Scaffold Novelty: Squaramide Chemotype vs. Hydroxamate-Phenylbutyrate AR-42 (OSU-HDAC42)

Despite the similar numbering in their names, Class I and IIB HDAC inhibitor 42 (squaramide series) is structurally and pharmacologically distinct from AR-42 (OSU-HDAC42, CAS 935881-37-1), which is a phenylbutyrate-derived hydroxamic acid developed at Ohio State University [1]. The squaramide core of inhibitor 42 features a cyclobutenedione ring system that serves as both the zinc-binding group linker and the cap group attachment scaffold, a design that eliminates the metabolically labile phenylbutyrate linker present in AR-42 [2]. This structural divergence translates to different metabolic stability profiles and potential pharmacokinetic advantages in topical formulations, although direct comparative metabolism data between the two compounds is not publicly available.

Medicinal chemistry Scaffold hopping HDAC inhibitor design

Topical Delivery Optimization: Squaramide 42 vs. Systemic HDAC Inhibitors (Vorinostat, Romidepsin)

The Fournier et al. 2018 medicinal chemistry program was explicitly designed to optimize squaramide-based HDAC inhibitors for the topical route of administration, a critical differentiator from systemically administered agents like vorinostat (oral) and romidepsin (intravenous) [1]. The lead optimization campaign addressed the initially poor solubility of early squaramide leads through crystal lattice perturbation strategies, achieving improved aqueous and organic solubility suitable for topical formulation [1]. The lead compound 42 was profiled in the Hut78 CTCL cell line and demonstrated potent cellular activity, confirming that the solubility-optimized molecule retained target engagement in a disease-relevant cellular context [1]. In contrast, vorinostat and romidepsin were not designed for topical delivery and lack the solubility and skin penetration characteristics required for effective local cutaneous administration.

Topical drug delivery Dermatology CTCL therapy

Optimal Research and Procurement Scenarios for Class I and IIB HDAC Inhibitor 42


Preclinical Topical CTCL Efficacy Models Requiring Dermal Delivery-Optimized HDAC Inhibition

Investigators modeling mycosis fungoides or Sézary syndrome in ex vivo human skin explant models or in vivo xenograft models of CTCL should consider inhibitor 42 over systemic HDAC inhibitors. Its squaramide scaffold was specifically engineered through iterative solubility optimization to enable effective topical administration, allowing direct application to affected skin regions without systemic exposure confounders [1]. The compound's potent HDAC1 inhibition (Ki = 0.27 nM) ensures target engagement at low drug loads compatible with topical vehicles.

Isoform-Selectivity Profiling Studies Differentiating Class I/IIB from Class IIA HDAC Biology

For epigenetic target deconvolution experiments where researchers need to distinguish Class I/IIB/IV-dependent phenotypes from Class IIA-mediated effects, inhibitor 42 serves as a selectivity tool. Its reported selectivity for Class I, IIB, and IV isoforms, while sparing Class IIA HDACs (HDAC4, 5, 7, 9), contrasts with panobinostat (pan-inhibitor) and romidepsin (Class I-focused) [1]. This selectivity window enables experiments designed to attribute specific biological readouts to Class I/IIB vs. Class IIA enzymatic activity, particularly relevant in cardiac safety pharmacology assessments where Class IIA inhibition is implicated in hypertrophy [2].

Scaffold-Hopping Control Experiments in Squaramide-Based Drug Discovery Programs

Medicinal chemistry teams pursuing squaramide-based HDAC inhibitor programs can utilize compound 42 as a benchmark reference standard. The publicly available co-crystal structure of a close squaramide analog bound to human HDAC2 (PDB: 6G3O, resolution 2.27 Å) provides a structural framework for rational design, while compound 42 represents the optimized lead from the original Nestlé/Galderma series with confirmed cellular potency in Hut78 cells [1] [3]. This enables comparative assessment of novel squaramide derivatives against a well-characterized progenitor compound.

Dermatological Safety Pharmacology: Class IIA-Sparing HDAC Profiling

For toxicology and safety pharmacology programs evaluating chronic dermal HDAC inhibitor exposure, inhibitor 42's Class IIA-sparing profile offers a tool to assess whether Class I/IIB selective inhibition mitigates the cardiac hypertrophy signals associated with broader-spectrum agents [2]. This is particularly relevant for dermatological indications like CTCL where long-term maintenance therapy may be required and cumulative cardiac risk must be evaluated preclinically.

Quote Request

Request a Quote for Class I and IIB HDAC inhibitor 42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.